molecular formula C16H10S2 B8099622 5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene

5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene

Cat. No.: B8099622
M. Wt: 266.4 g/mol
InChI Key: ZGQQWSXQDWUNDY-UHFFFAOYSA-N
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Description

4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene is a π-conjugated spacer used in the synthesis of organic dyes . It has been used as a sensitizer in dye-sensitized solar cells (DSCs) .


Synthesis Analysis

The synthesis of 4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene involves the use of a catalyst called amberlyst15 . This simplified synthetic route has been used to create a new D−π-A organic dye, LC-5 .


Molecular Structure Analysis

The molecular structure of 4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene is characterized by a π-conjugated spacer, which is a key component in the synthesis of organic dyes .


Chemical Reactions Analysis

The chemical reactions involving 4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene are primarily related to its use as a sensitizer in dye-sensitized solar cells . The dye is used in conjunction with volatile and ionic liquid electrolytes, and the influence of these electrolytes on the photovoltaic performance of the DSCs has been investigated .


Physical and Chemical Properties Analysis

The physical and chemical properties of 4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene are characterized by its role as a π-conjugated spacer in the synthesis of organic dyes . Its properties have been investigated in the context of dye-sensitized solar cells .

Scientific Research Applications

  • Electrochromic Materials :

    • Polymers based on 4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene exhibit unique electrochromic properties, such as a reversible color change from dark red to black, making them suitable for electrochromic devices (Cho et al., 2015).
    • These polymers also demonstrate high coloration efficiency and fast coloration times, ideal for practical applications in smart windows and display technologies (Neo et al., 2015).
  • Organic Semiconductors :

    • Ladder-type conjugated molecules based on 4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene have been synthesized and found to have high electron mobility, making them promising materials for use in organic semiconductors (Tian et al., 2010).
    • Theoretical studies suggest that these materials have anisotropic mobility, which is beneficial for high-performance electronic devices (Wei & Liu, 2014).
  • Photovoltaic Devices :

    • Copolymers functionalized with 4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-4,9-dione have been used in organic solar cells, demonstrating varying power conversion efficiencies (Zhao et al., 2008).
    • Dye-sensitized solar cells utilizing dyes based on 4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene as a π-spacer showed good photovoltaic performance (Cai et al., 2014).

Mechanism of Action

The mechanism of action of 4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene in dye-sensitized solar cells involves its role as a π-conjugated spacer. This allows it to function as a sensitizer in the DSCs, influencing their photovoltaic performance .

Properties

IUPAC Name

5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10S2/c1-3-17-15-9(1)5-11-7-14-12(8-13(11)15)6-10-2-4-18-16(10)14/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQQWSXQDWUNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC4=C(C=C31)C5=C(C4)C=CS5)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrazine hydrate (11.9 cm3, 245 mmol) is added to a suspension of 4,9-dihydro-s-indaceno[1,2-b:5,6-b′]dithiophene-4,9-dione (9.6 g, 32.6 mmol) and KOH (5.5 g, 97.8 mmol) in diethylene glycol (100 cm3). The mixture is heated to 180° C. for 6 hours, and then allowed to cool to 23° C. overnight. NH3/H2O (1:1, 200 cm3) is added and the mixture is stirred for 30 minutes. The solid is collected by filtration, washed with H2O (2×300 cm3) and IMS (2×300 cm3), and dried under vacuum to yield the product as a brown solid (6.89 g, 79%). 1H NMR (300 MHz, d6-DMSO): δ(ppm) 7.71 (s, 2H, Ar—H), 7.55 (d, J=4.9 Hz, 2H), 7.21 (d, J=4.9 Hz, 2H, Ar—H), 3.77 (s, 4H, CH2).
Quantity
11.9 mL
Type
reactant
Reaction Step One
Name
4,9-dihydro-s-indaceno[1,2-b:5,6-b′]dithiophene-4,9-dione
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene
Reactant of Route 2
5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene
Reactant of Route 3
5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene
Reactant of Route 4
5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene
Reactant of Route 5
5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene
Reactant of Route 6
5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene

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